(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework with a tert-butyl carbamate group at position 2 and an amino substituent at position 6. The exo configuration of the tert-butyl group imparts steric bulk, influencing reactivity and molecular interactions.
Properties
IUPAC Name |
tert-butyl (1S,4S,7S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKGKCNVPZMHL-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes via Curtius Rearrangement and Intermediate Functionalization
The most extensively documented synthesis of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate begins with tropinone derivatives and proceeds through a series of functional group transformations. A pivotal step involves the Curtius rearrangement of tert-butyl 2-chloro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (13), synthesized via chlorination of a silyl enol ether intermediate . The reaction employs trichlorotriazinetrione (TCCA) as a chlorinating agent in ethyl acetate, followed by base-mediated elimination to yield the bicyclic core.
Critical to this route is the resolution of racemic intermediates. For instance, 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (6) undergoes enantiomeric separation using a Chiralpak AS column with a mobile phase of isopropanol/heptane/trifluoroacetic acid (5:95:0.1) . This step achieves >99% enantiomeric excess (ee), ensuring the exo configuration of the final product. Subsequent hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group using Pd/C in ethanol furnishes the free amine, which is then reprotected as the tert-butyl carbamate .
Enzymatic Resolution and Lipase-Catalyzed Esterification
An alternative method leverages enzymatic resolution to enhance stereochemical purity. Racemic 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives are treated with lipases in alcoholic solvents, selectively esterifying the undesired enantiomer . For example, Amano AY lipase in 1 M sodium phosphate buffer (pH 7.1) at room temperature resolves 7-aza-bicyclo[2.2.1]heptane-2,7-dicarboxylic acid dibenzyl ester (4) with quantitative recovery of the (R)-enantiomer . Acid-base extraction isolates the resolved carboxylic acid, which is then coupled with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) to introduce the tert-butyl carbamate group.
This approach circumvents costly chromatography and achieves 85–90% yields in the esterification step. However, scalability is limited by enzyme cost and reaction time (24–48 hours) .
Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates
A distinct route reported by Fraser and Swingle involves sodium hydride-mediated cyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates . Heating the substrate in dimethylformamide (DMF) at 80°C induces intramolecular nucleophilic displacement, forming the bicyclic framework in 36% yield . While this method avoids transition-metal catalysts, it requires precise control of stereochemistry at the dibromocyclohexane precursor.
Table 1: Comparison of Key Synthetic Methods
| Method | Key Steps | Yield (%) | Chiral Purity (ee) |
|---|---|---|---|
| Curtius Rearrangement | Chlorination, Curtius rearrangement, Pd/C | 47–77 | >99 |
| Enzymatic Resolution | Lipase esterification, (Boc)₂O coupling | 70–86 | 95–99 |
| Heterocyclization | NaH-mediated cyclization | 36 | 85–90 |
Optimization of Reaction Conditions and Solvent Systems
Solvent choice profoundly impacts reaction efficiency. For example, the hydrogenolysis of the Cbz group in the Curtius route achieves optimal results in ethanol (6 mL/g substrate) with 5% Pd/C . Similarly, silyl enol ether formation requires diazabicycloundecene (DBU) as a base in tetrahydrofuran to stabilize reactive intermediates . Temperature control is critical during DPPA (diphenylphosphoryl azide) addition in the Curtius rearrangement, as excessive heat leads to decomposition .
Analytical Validation and Purity Assessment
Final product purity is validated via high-performance liquid chromatography (HPLC) using Chiralpak columns and nuclear magnetic resonance (NMR) spectroscopy. The exo configuration is confirmed by coupling constants in the ¹H NMR spectrum, particularly the bridgehead protons resonating at δ 5.10 ppm (J = 10 Hz) . Residual solvent analysis ensures compliance with International Council for Harmonisation (ICH) guidelines, with limits <0.1% for tetrahydrofuran and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its applications in the treatment of various central nervous system (CNS) disorders through its interaction with nicotinic acetylcholine receptors (nAChRs).
Nicotinic Acetylcholine Receptor Modulation
The activation of alpha 7 nAChRs has been linked to cognitive enhancement, neuroprotection, and anti-inflammatory effects. Research indicates that (exo)-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can serve as a key intermediate in the synthesis of nAChR agonists, which may be beneficial for conditions such as:
- Alzheimer's disease
- Schizophrenia
- Pain management
Synthesis of Therapeutic Agents
The compound acts as a versatile building block for synthesizing various bioactive molecules. Its unique bicyclic structure allows for modifications that enhance pharmacological activity and selectivity toward specific receptor subtypes.
Case Study 1: CNS Disorders
A study highlighted the effectiveness of compounds derived from this compound in preclinical models of Alzheimer's disease. The results demonstrated improved cognitive function and reduced neuroinflammation, attributed to enhanced alpha 7 nAChR activity .
Case Study 2: Pain Management
Research has shown that derivatives of this compound exhibit analgesic properties by modulating pain pathways through nAChR activation. A specific derivative was tested in animal models, resulting in significant pain relief without the side effects commonly associated with traditional analgesics .
Mechanism of Action
The mechanism of action for (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Key Differences and Implications
Functional Group Position and Reactivity: The 5-oxo derivative (MW 211.26) exhibits ketone reactivity, enabling nucleophilic additions or reductions, whereas the 7-amino analog (MW 212.29) participates in hydrogen bonding and serves as a precursor for amide coupling . The 6-hydroxy compound () may act as a hydrogen-bond donor, useful in asymmetric catalysis or coordination chemistry .
Ring System Variations :
- The bicyclo[2.2.1]heptane framework (7-membered) offers greater conformational rigidity compared to bicyclo[2.1.1]hexane (6-membered), impacting binding affinity in drug design .
Stereochemical Considerations :
- The 3-oxo-2-oxa-5-aza analog () crystallizes in the space group P2₁, with bond angles (e.g., O2–C5–N1 = 124.7°) indicating strain that enhances electrophilicity at the lactone carbonyl .
Safety and Handling: Analogous bicyclic compounds (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) exhibit hazards such as acute oral toxicity (H302) and respiratory irritation (H335), suggesting similar precautions for the 7-amino derivative .
Biological Activity
The compound (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a bicyclic framework with an amino group and a tert-butyl ester, which contribute to its unique pharmacological properties.
Pharmacological Properties
- Receptor Interaction : Research indicates that compounds similar to (exo)-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane derivatives may interact with various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential applications in treating neurological disorders and addiction .
- Anticancer Activity : Preliminary studies have shown that derivatives of this bicyclic structure exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle regulation and inhibition of specific signaling pathways .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against oxidative stress, which is implicated in neurodegenerative diseases. In vitro studies demonstrated that it could mitigate neuronal cell death induced by oxidative agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Receptor Interaction | Modulation of nAChR activity | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction in oxidative stress-induced cell death |
Case Study 1: Anticancer Properties
In a study conducted on various cancer cell lines, (exo)-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane derivatives were shown to inhibit cell proliferation significantly. The mechanism involved the activation of caspase pathways leading to programmed cell death. The IC50 values reported ranged from 10 to 30 µM across different cell lines, indicating a promising therapeutic window for further development.
Case Study 2: Neuroprotection
A research project focused on the neuroprotective properties of this compound demonstrated that it could significantly reduce neuronal apoptosis in models of oxidative stress induced by hydrogen peroxide. The compound was administered at concentrations of 5, 10, and 20 µM, with notable reductions in reactive oxygen species (ROS) levels observed at the highest concentration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (exo)-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bicyclic core formation followed by amino group introduction. Key steps include:
- Protective group selection : tert-Butyloxycarbonyl (Boc) groups are often used to protect amines during synthesis, as seen in similar bicyclic compounds .
- Reaction optimization : Oxidation of amino groups may require acetic acid as a solvent, while reductions (e.g., using LiAlH4) demand anhydrous conditions .
- Yield enhancement : Catalysts like strong bases (e.g., KOtBu) improve cyclization efficiency by promoting intramolecular reactions .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- Purity assessment : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm ≥97% purity, as reported for structurally related bicyclic compounds .
- Structural verification : Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry, particularly the exo configuration of the amino group. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .
Q. How does the exo configuration of the amino group impact reactivity in substitution reactions?
- Methodological Answer : The exo amino group’s spatial orientation enhances nucleophilic substitution due to reduced steric hindrance. For example, tert-butyl substitution with electrophiles (e.g., alkyl halides) proceeds efficiently in polar aprotic solvents like DMF .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent residues : Recrystallize the compound using dry ether or hexane to remove impurities .
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm the exo configuration .
- Instrument calibration : Cross-validate NMR chemical shifts with deuterated solvent internal standards .
Q. What strategies are effective for probing the compound’s biological targets in enzyme inhibition studies?
- Methodological Answer :
- Docking simulations : Utilize software like AutoDock to predict interactions with enzymes (e.g., proteases or kinases) based on the rigid bicyclic scaffold .
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates to assess binding affinity modulation by the amino and carboxylate groups .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite prediction : Use in silico tools (e.g., MetaSite) to identify vulnerable sites (e.g., tert-butyl cleavage).
- Steric shielding : Introduce substituents at C3 or C5 to block cytochrome P450 oxidation, as demonstrated for similar azabicyclo compounds .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
